1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol
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Overview
Description
1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol is a synthetic organic compound that combines a furan ring with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.
Attachment of the purine derivative: The purine derivative, 9-methyl-9H-purine-6-amine, is then attached to the furan ring through a nucleophilic substitution reaction.
Formation of the propanol group: The final step involves the addition of a propanol group to the furan-purine intermediate through a suitable reaction, such as a Grignard reaction or reduction of a corresponding ketone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-(2,5-dimethylfuran-3-yl)-3-[(9H-purin-6-yl)amino]propan-1-ol: Lacks the methyl group on the purine ring.
1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]butan-1-ol: Has an additional carbon in the propanol chain.
Uniqueness: 1-(2,5-dimethylfuran-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol is unique due to its specific combination of a furan ring and a purine derivative, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-6-11(10(2)22-9)12(21)4-5-16-14-13-15(18-7-17-14)20(3)8-19-13/h6-8,12,21H,4-5H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKGZNRUMXUNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC2=C3C(=NC=N2)N(C=N3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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